molecular formula C9H20N2O B1651622 {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol CAS No. 1308384-41-9

{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol

Cat. No.: B1651622
CAS No.: 1308384-41-9
M. Wt: 172.27
InChI Key: WAZPGEFNWMLEJN-UHFFFAOYSA-N
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Description

{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol typically involves the reaction of piperidine derivatives with formaldehyde and dimethylamine. One common method includes the following steps:

    Formation of the Intermediate: Piperidine is reacted with formaldehyde and dimethylamine to form an intermediate compound.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction step, and the reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents such as methyl iodide (CH₃I) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkylated or halogenated derivatives.

Scientific Research Applications

{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Biology: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.

    Industry: It is utilized in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of {3-[(Dimethylamino)methyl]-3-piperidinyl}methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    {3-[(Dimethylamino)methyl]-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide}: This compound is structurally similar and has been studied for its analgesic properties.

    {3-[(Dimethylamino)methyl]-5-methyl-2-hexanone}: Another related compound used as an intermediate in the synthesis of pharmaceuticals.

Uniqueness

{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors and modulate their activity makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

[3-[(dimethylamino)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11(2)7-9(8-12)4-3-5-10-6-9/h10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZPGEFNWMLEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237764
Record name 3-Piperidinemethanol, 3-[(dimethylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308384-41-9
Record name 3-Piperidinemethanol, 3-[(dimethylamino)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308384-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinemethanol, 3-[(dimethylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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